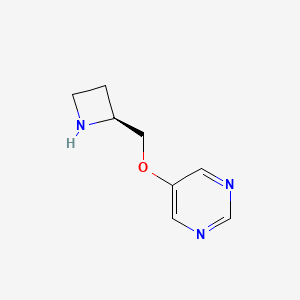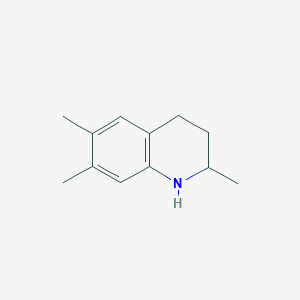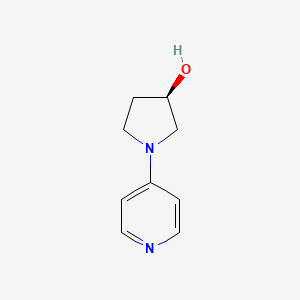
6-Quinoxalineacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinoxalin-6-yl)acetaldehyde is a heterocyclic compound that contains a quinoxaline ring fused with an aldehyde group. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications . The compound has a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(quinoxalin-6-yl)acetaldehyde typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions . The reaction can be carried out in solvents such as ethanol or water, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on green chemistry principles, including the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis . These methods aim to reduce environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Quinoxalin-6-yl)acetaldehyde can undergo various chemical reactions, including:
Substitution: The quinoxaline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: 2-(Quinoxalin-6-yl)acetic acid.
Reduction: 2-(Quinoxalin-6-yl)ethanol.
Substitution: Various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Quinoxalin-6-yl)acetaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(quinoxalin-6-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The quinoxaline ring can interact with nucleic acids and proteins, leading to inhibition of enzyme activity or disruption of cellular processes . The aldehyde group can form covalent bonds with nucleophiles, further enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-(Quinoxalin-2-yl)acetaldehyde
- 2-(Quinoxalin-3-yl)acetaldehyde
- 2-(Quinoxalin-4-yl)acetaldehyde
Comparison: 2-(Quinoxalin-6-yl)acetaldehyde is unique due to the position of the aldehyde group on the quinoxaline ring, which can influence its reactivity and biological activity . Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
545424-00-8 |
|---|---|
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-quinoxalin-6-ylacetaldehyde |
InChI |
InChI=1S/C10H8N2O/c13-6-3-8-1-2-9-10(7-8)12-5-4-11-9/h1-2,4-7H,3H2 |
InChI-Schlüssel |
IHEGPKBBLFPXHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
![1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine](/img/structure/B11916375.png)





![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)

![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)

